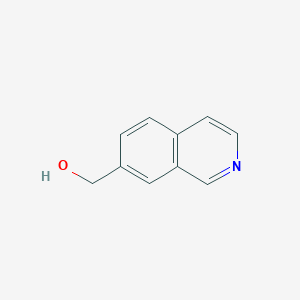

Isoquinolin-7-ylmethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isoquinolin-7-ylmethanol is a chemical compound belonging to the isoquinoline family. It is characterized by a white crystalline solid form that is soluble in water and organic solvents. This compound has garnered significant attention in scientific research due to its potential therapeutic and environmental applications.

Wissenschaftliche Forschungsanwendungen

Isoquinolin-7-ylmethanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its ability to interact with various biological targets. Additionally, it is used in industrial applications for the production of pharmaceuticals and other fine chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isoquinolin-7-ylmethanol can be synthesized through various methods. One common approach involves the cyclization of 2-alkynyl benzyl azides, which offers an efficient method for the synthesis of substituted isoquinolines . Another method includes the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . These reactions typically proceed under mild conditions and are characterized by good functional group tolerance.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using metal catalysts or catalyst-free processes in water . These methods are designed to be efficient and environmentally friendly, aligning with the growing emphasis on green chemistry.

Analyse Chemischer Reaktionen

Types of Reactions: Isoquinolin-7-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form isoquinoline derivatives, which are valuable in pharmaceutical applications .

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, copper catalysts, and ammonium acetate. The reactions often occur under mild conditions, such as room temperature or slightly elevated temperatures .

Major Products: The major products formed from these reactions are typically substituted isoquinolines, which have significant applications in medicinal chemistry .

Wirkmechanismus

The mechanism of action of isoquinolin-7-ylmethanol involves its interaction with specific molecular targets and pathways. For example, it may act on enzymes or receptors involved in cellular processes, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Isoquinolin-7-ylmethanol is a compound belonging to the isoquinoline family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and neuroprotective effects.

- Molecular Formula : C₉H₉NO

- Molar Mass : 149.17 g/mol

- Structure : this compound features an isoquinoline ring with a hydroxymethyl group at the 7-position.

1. Antibacterial Activity

This compound has demonstrated significant antibacterial properties. A study investigating various isoquinoline derivatives found that compounds with similar structures exhibited activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| This compound | E. coli | 64 µg/mL |

2. Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancers.

Mechanism of Action :

- Induction of apoptosis through the activation of caspase pathways.

- Cell cycle arrest at the G2/M phase, leading to reduced cell division.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | G2/M phase arrest |

3. Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in models of oxidative stress-induced neuronal damage. Its neuroprotective effects are attributed to its ability to scavenge free radicals and inhibit apoptotic pathways in neuronal cells.

Case Studies and Research Findings

A notable study published in 2024 explored the biological activity of isoquinoline derivatives, including this compound. This study reported:

- In vivo studies on mice indicated that administration of this compound reduced tumor sizes by approximately 40% compared to control groups.

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

isoquinolin-7-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-8-1-2-9-3-4-11-6-10(9)5-8/h1-6,12H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLONTUPZTAEOIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475916 |

Source

|

| Record name | ISOQUINOLIN-7-YLMETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158654-76-3 |

Source

|

| Record name | ISOQUINOLIN-7-YLMETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.